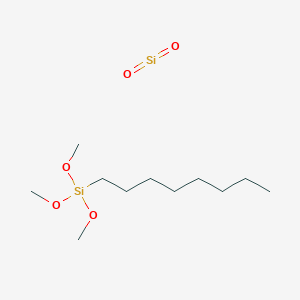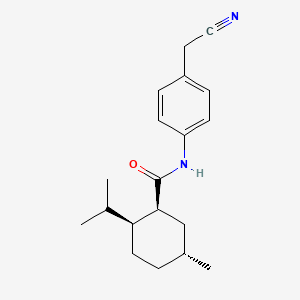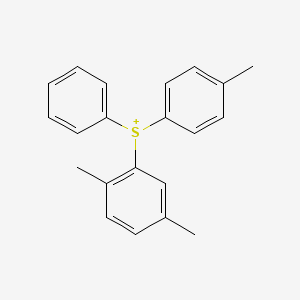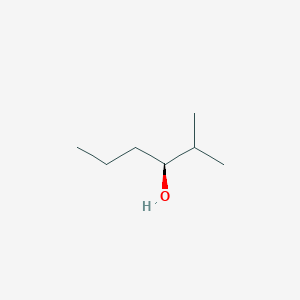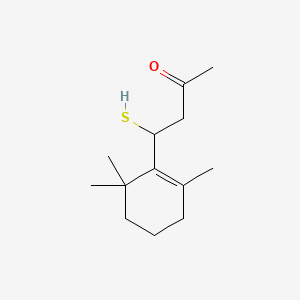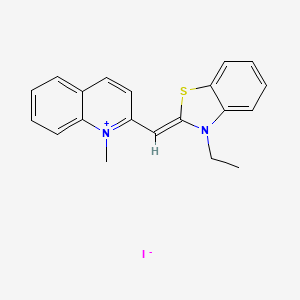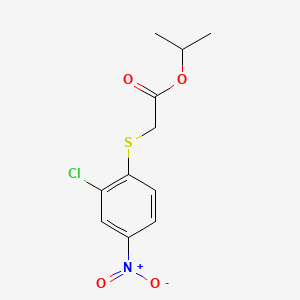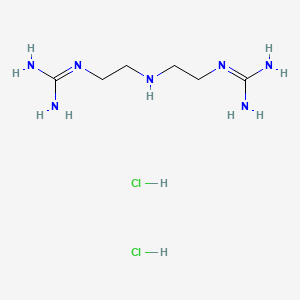
N,N'''-(Iminodiethylene)bisguanidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride: is a chemical compound with the molecular formula C6H19Cl2N7. It is also known by its CAS number 68027-20-3. This compound is characterized by the presence of guanidine groups linked through an iminodiethylene bridge, forming a dihydrochloride salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride typically involves the reaction of guanidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves:
Reactants: Guanidine derivatives and ethylenediamine.
Conditions: Acidic medium (hydrochloric acid), controlled temperature, and stirring.
Industrial Production Methods: : In industrial settings, the production of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced guanidine derivatives.
Substitution: The guanidine groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the guanidine groups under mild conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidine compounds .
Wissenschaftliche Forschungsanwendungen
N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’‘’-(Iminodiethylene)bisguanidine: Similar structure but without the dihydrochloride salt.
N,N’‘’-(Iminodiethylene)bisguanidine monohydrochloride: Contains only one hydrochloride group.
N,N’‘’-(Iminodiethylene)bisguanidine sulfate: Contains sulfate instead of chloride ions.
Uniqueness: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
68027-20-3 |
|---|---|
Molekularformel |
C6H19Cl2N7 |
Molekulargewicht |
260.17 g/mol |
IUPAC-Name |
2-[2-[2-(diaminomethylideneamino)ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H17N7.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h11H,1-4H2,(H4,7,8,12)(H4,9,10,13);2*1H |
InChI-Schlüssel |
AEVRMGYWAIGJIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C(N)N)NCCN=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


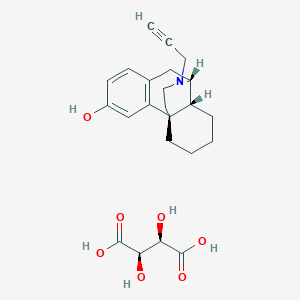
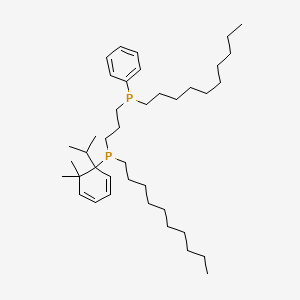
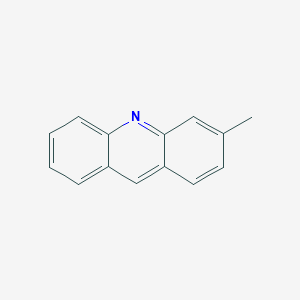
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
